![molecular formula C12H6Cl4FNO2S B6196880 2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide CAS No. 902648-75-3](/img/new.no-structure.jpg)
2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide
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Overview
Description
2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide is a synthetic organic compound characterized by the presence of multiple halogen atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Nitration and Halogenation: The initial step involves the nitration of benzene to introduce nitro groups, followed by halogenation to add chlorine atoms at specific positions.
Sulfonation: The next step is the sulfonation of the halogenated benzene ring to introduce the sulfonamide group.
Coupling Reaction: Finally, the coupling of the sulfonated intermediate with 3-chloro-4-fluoroaniline under appropriate conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, 2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the halogen atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorobenzenesulfonamide: Lacks the fluorophenyl group, making it less versatile in certain applications.
3-Chloro-4-fluorobenzenesulfonamide: Lacks the trichlorobenzene moiety, affecting its reactivity and interaction profile.
2,4,6-Trichlorobenzenesulfonamide: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide is unique due to its specific combination of halogen atoms and the sulfonamide group. This unique structure imparts distinct reactivity and interaction capabilities, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
902648-75-3 |
---|---|
Molecular Formula |
C12H6Cl4FNO2S |
Molecular Weight |
389.1 |
Purity |
95 |
Origin of Product |
United States |
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